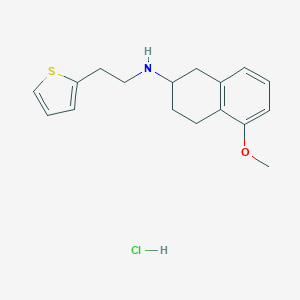

5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a methoxy group (5-Methoxy), an ethylamine group attached to a thiophene ring (N-(2-(thiophen-2-yl)ethyl)), and a tetrahydronaphthalen-2-amine group. These groups could potentially give the compound a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene ring, the tetrahydronaphthalene ring, and the amine and methoxy groups would all contribute to the overall structure. The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions used. The amine group could potentially participate in acid-base reactions, the thiophene ring might undergo electrophilic aromatic substitution, and the methoxy group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the functional groups present in the molecule .Scientific Research Applications

HCV Replication Inhibition

This compound has been utilized in the synthesis of geldanamycin derivatives, which are known to target Hsp90, a crucial protein involved in Hepatitis C virus (HCV) replication. By inhibiting Hsp90, these derivatives can potentially halt the replication process of HCV, offering a promising avenue for antiviral drug development .

Functionalization of Carbon Nanotubes

The compound is suitable for functionalizing multiwall carbon nanotubes (MWCNTs). This application is significant in the field of materials science, where functionalized MWCNTs can be used to enhance the properties of composite materials, including mechanical strength, electrical conductivity, and thermal stability .

Synthesis of Pyrimidine Derivatives

It serves as a reactant in the synthesis of various pyrimidine derivatives when reacted with isothiocyanatoketones. Pyrimidine rings are present in many pharmaceuticals and are a key component of nucleic acids, making this application vital for medicinal chemistry and biochemistry research .

Synthesis of Acylguanidines Derivatives

The compound can react with aroyl S-methylisothiourea to produce acylguanidines derivatives. These derivatives have a wide range of biological activities and are explored for their potential therapeutic applications, including as antihypertensive agents .

Development of Hybrid Solar Cells

It has been investigated as a potential substitute for the pyridine ligand in poly(3-hexylthiophene)/CdSe hybrid solar cells. The performance of these solar cells is crucial for the advancement of renewable energy technologies .

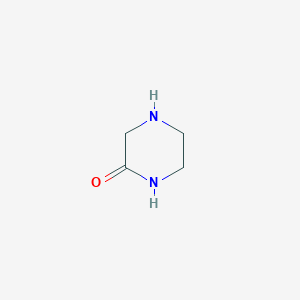

Synthesis of Piperazine-2,6-dione Derivatives

The compound undergoes microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione derivatives. These derivatives are of interest in the development of new pharmaceuticals due to their potential biological activities .

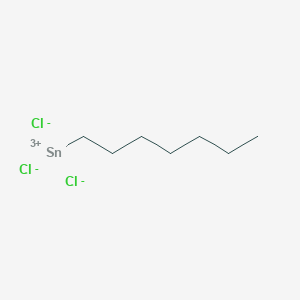

Ligand for Silver(I) Complexes

It has been used in the structural and spectral studies of silver(I) complexes. These complexes have applications in thin-layer deposition techniques such as spin and dip coating, which are important in the fabrication of electronic devices .

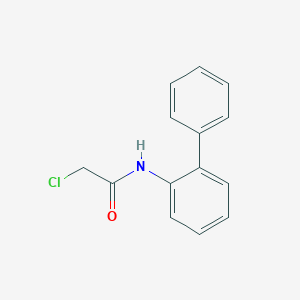

Organic Synthesis Intermediate

Lastly, the compound acts as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable tool for chemists in the synthesis of complex organic molecules .

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-methoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NOS.ClH/c1-19-17-6-2-4-13-12-14(7-8-16(13)17)18-10-9-15-5-3-11-20-15;/h2-6,11,14,18H,7-10,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVOOCGMHFSIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543930 | |

| Record name | 5-Methoxy-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |

CAS RN |

102120-96-7 | |

| Record name | 2-Thiopheneethanamine, N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102120-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)